molecular formula C12H15NO B3053903 1-(3-Pyrrolidin-1-ylphenyl)ethanone CAS No. 56915-85-6

1-(3-Pyrrolidin-1-ylphenyl)ethanone

Cat. No. B3053903
CAS RN: 56915-85-6
M. Wt: 189.25 g/mol
InChI Key: HYIQISKEYZTGOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of 1-(3-Pyrrolidin-1-ylphenyl)ethanone consists of a phenyl ring attached to a pyrrolidine moiety. The pyrrolidine ring contributes to its stereochemistry, and the non-planarity of the ring results in a phenomenon called “pseudorotation” .

Scientific Research Applications

Structural Analysis and Characterization

Identification and Characterization of Novel Derivatives A novel cathinone derivative was identified and characterized through advanced analytical techniques, highlighting the complex nature and importance of structural elucidation in scientific research. The compound, named "indapyrophenidone," showcases the intricate work involved in forensic and clinical laboratories to identify compounds with similar structures (Bijlsma et al., 2015).

Hydrogen Bonding and Structural Analysis

Hydrogen-bonding Patterns in Enaminones The study of hydrogen-bonding patterns in enaminones, including pyrrolidin-1-yl derivatives, provides insight into the molecular interactions that dictate the formation of complex structures. This research contributes significantly to the understanding of molecular assembly and the role of weak interactions in stabilizing molecular arrangements (Balderson et al., 2007).

Synthesis and Chemical Transformation

Enantioselective Nitrile Anion Cyclization A study on enantioselective nitrile anion cyclization offers a method for synthesizing N-tert-butyl disubstituted pyrrolidines. This research demonstrates the value of chemical synthesis in creating complex molecules with high yield and enantiomeric excess, contributing to the field of synthetic organic chemistry (Chung et al., 2005).

Synthesis and Antimicrobial Activity The synthesis and evaluation of compounds, such as 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone, for their antimicrobial activity demonstrate the continuous search for novel therapeutic agents. Such studies are pivotal in the development of new drugs to combat resistant microbial strains (Salimon et al., 2011).

Material Science and Corrosion Inhibition

Corrosion Inhibition Studies Research into the corrosion inhibition properties of pyrrole derivatives, like 1-(1-benzyl-4-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone, opens avenues in material science, especially in protecting industrial materials from corrosion. Such studies are essential for industries where material longevity and integrity are crucial (Louroubi et al., 2019).

properties

IUPAC Name

1-(3-pyrrolidin-1-ylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-10(14)11-5-4-6-12(9-11)13-7-2-3-8-13/h4-6,9H,2-3,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYIQISKEYZTGOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60613175
Record name 1-[3-(Pyrrolidin-1-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60613175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

56915-85-6
Record name 1-[3-(Pyrrolidin-1-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60613175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Pyrrolidin-1-ylphenyl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(3-Pyrrolidin-1-ylphenyl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(3-Pyrrolidin-1-ylphenyl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(3-Pyrrolidin-1-ylphenyl)ethanone
Reactant of Route 5
Reactant of Route 5
1-(3-Pyrrolidin-1-ylphenyl)ethanone
Reactant of Route 6
Reactant of Route 6
1-(3-Pyrrolidin-1-ylphenyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.